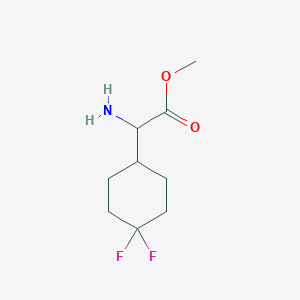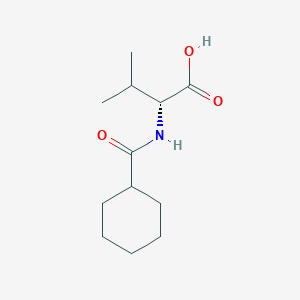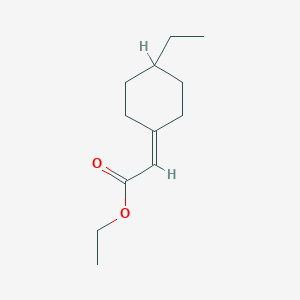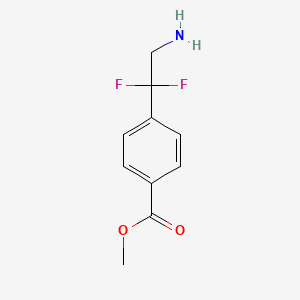![molecular formula C6H4ClN3O B13543478 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol is a heterocyclic compound with a molecular formula of C6H4ClN3O. It is a versatile chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4th position and a hydroxyl group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. These methods often involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure high efficiency and consistency in production .
化学反応の分析
Types of Reactions
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 5th position can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which have applications in pharmaceuticals and organic synthesis .
科学的研究の応用
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic compounds, including kinase inhibitors.
Biology: The compound is studied for its potential as an anticancer and antiviral agent.
Medicine: It serves as an intermediate in the synthesis of drugs for treating inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Industry: The compound is used in the production of various pharmaceutical intermediates and active pharmaceutical ingredients
作用機序
The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune response. By inhibiting JAK enzymes, the compound can modulate immune responses and reduce inflammation .
類似化合物との比較
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol can be compared with other similar compounds, such as:
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the hydroxyl group at the 5th position.
7H-pyrrolo[2,3-d]pyrimidin-4-ol: Similar core structure but lacks the chlorine atom at the 4th position.
5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Contains an iodine atom and a methyl group, offering different reactivity and applications .
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical properties and applications.
特性
分子式 |
C6H4ClN3O |
|---|---|
分子量 |
169.57 g/mol |
IUPAC名 |
4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-3(11)1-8-6(4)10-2-9-5/h1-2,11H,(H,8,9,10) |
InChIキー |
NQFARXPZGJHVDX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




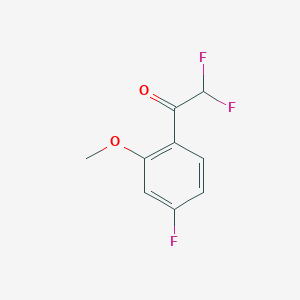
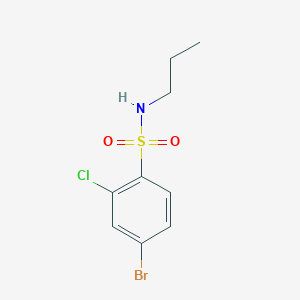
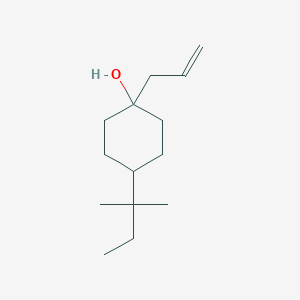

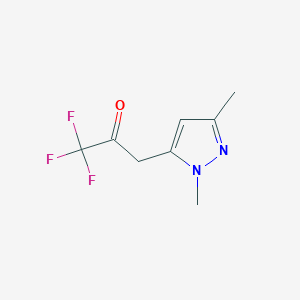
![2',4'-dihydro-1'H-spiro[pyrrolidine-2,3'-quinolin]-2'-one hydrochloride](/img/structure/B13543448.png)
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
